Anti-IAV Potency: Influenza A virus-IN-5 (16e) vs. Closest In-Series Analog 16r — Direct Head-to-Head Comparison from Same Study
In the Zhang et al. 2020 study, nine 2,4-disubstituted quinazoline derivatives were evaluated head-to-head against influenza A virus (H1N1 A/WSN/33 strain) using an in vitro cytopathic effect (CPE) assay. Influenza A virus-IN-5 (Compound 16e) exhibited an IC50 of 1.29 μM, representing the highest anti-IAV potency within the entire series. The closest structural analog, Compound 16r, differing in the terminal amide substituent, showed an IC50 of 3.43 μM — a 2.7-fold lower potency [1]. This direct intra-study comparison eliminates inter-laboratory variability and provides the most rigorous potency ranking for procurement decisions.
| Evidence Dimension | Anti-influenza A virus (IAV) inhibitory activity (IC50) in CPE assay |
|---|---|
| Target Compound Data | IC50 = 1.29 μM |
| Comparator Or Baseline | Compound 16r: IC50 = 3.43 μM |
| Quantified Difference | 16e is 2.7-fold more potent than 16r |
| Conditions | Influenza A virus A/WSN/33 (H1N1) strain; cytopathic effect (CPE) inhibition assay; MDCK or analogous host cells; same experimental conditions within Zhang et al. 2020 study. |
Why This Matters
For researchers procuring the most potent quinazoline-based IAV inhibitor from the 2020 Zhang series, 16e offers the highest antiviral activity among all reported analogs, directly reducing the compound quantity required per assay and maximizing the signal window in dose-response experiments.
- [1] Zhang G, Wang M, Zhao J, Wang Y, Zhu M, Wang J, Cen S, Wang Y. Design, synthesis and in vitro anti-influenza A virus evaluation of novel quinazoline derivatives containing S-acetamide and NH-acetamide moieties at C-4. Eur J Med Chem. 2020 Nov 15;206:112706. doi: 10.1016/j.ejmech.2020.112706. View Source
